molecular formula C13H12O3 B2582224 Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 5088-92-6

Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No. B2582224
CAS RN: 5088-92-6
M. Wt: 216.236
InChI Key: FCGMYOHQMJECKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the preparation of indanones from tetralones. For instance, the furfurylidene derivative of 6-methoxy-3,4-dihydronaphthalen-1-(2 H)-one is oxidized to the dicarboxylic acid 9a, which is cyclodehydrated to methyl 7-methoxy-1-oxoindan-4-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 . This structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 220.264, a density of 1.1±0.1 g/cm3, and a boiling point of 324.6±42.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Pathways : Research has demonstrated various synthetic pathways involving tetrahydronaphthalene derivatives. For instance, 1-Methyl-3-methoxy-7-isopropylnaphthalene, a derivative of eudalene, was synthesized from m-cresol through a series of steps including the use of Grignard reagents, dehydration, Friedel-Crafts reaction, and demethylation processes (Adachi, 1973).
  • Enantioselective Synthesis : The enantioselective synthesis of (R)-1-Hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone has been described, employing a two-stage, three-step process involving Wittig olefination and Sharpless asymmetric dihydroxylation (Ainge et al., 2003).

Structural and Physical Chemistry

  • Solid State NMR and X-Ray Crystallography : Investigations into the solid-state disorder of tetrahydronaphthalene derivatives have been conducted using solid state NMR and single crystal X-ray diffraction. These studies provide insights into the dynamic disorder and molecular conformations of such compounds (Facey et al., 1996).
  • Crystal Structures : The molecular structures of methyl (R)-3-{(1R,4S)-6-methoxy-4,7-dimethyl-5,8-bis[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}butanoate and methyl (E)-3-{(1R,4S)-8-hydroxy-6-methoxy-4,7-dimethyl-5-[(triisopropylsilyl)oxy]-1,2,3,4-tetrahydronaphthalen-1-yl}acrylate have been elucidated, contributing to the understanding of stereochemistry in synthetic intermediates (Kaiser et al., 2023).

Application in Organic Synthesis

  • Building Blocks for Complex Molecules : Tetrahydronaphthalene derivatives serve as key intermediates in the synthesis of complex molecules such as illudalanes, where novel synthetic strategies have been explored for the preparation of indanones from tetralones, demonstrating the versatility of these compounds in organic synthesis (Girija et al., 1991).

Safety and Hazards

The safety information for similar compounds includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-6-5-9-3-4-10(13(14)16-2)7-11(9)8-12/h5-6,8,10H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHVETGTLVYZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)C(=O)OC)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516678
Record name Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65844-56-6
Record name Methyl 7-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.